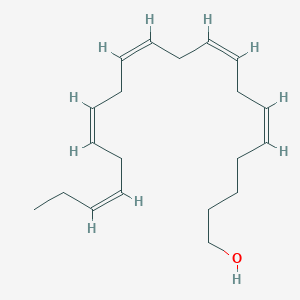

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol is a polyunsaturated fatty alcohol with a long hydrocarbon chain containing five cis double bonds. This compound is derived from eicosapentaenoic acid, an omega-3 fatty acid commonly found in fish oils. It is known for its potential health benefits and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol typically involves the reduction of eicosapentaenoic acid or its derivatives. One common method is the reduction of ethyl (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds under mild conditions, yielding the desired alcohol with high purity .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification of eicosapentaenoic acid from marine sources, followed by chemical reduction. The process includes steps such as saponification, esterification, and hydrogenation to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The double bonds can be hydrogenated to form a saturated alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

Oxidation: (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenal or (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid.

Reduction: (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentanol.

Substitution: (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenyl chloride.

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

Dietary Supplementation:

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol is primarily derived from fish oil and is often referred to as eicosapentaenoic acid (EPA). It is widely used as a dietary supplement due to its beneficial effects on cardiovascular health. Studies have shown that supplementation with this fatty acid can lead to reductions in triglyceride levels and improvements in overall lipid profiles .

Health Benefits:

Research indicates that eicosapentaenoic acid plays a significant role in reducing inflammation and may help in managing conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it has been linked to improved mental health outcomes and cognitive function . The compound's ability to modulate inflammatory responses makes it a subject of interest for developing functional foods aimed at enhancing health.

Pharmacological Applications

Therapeutic Uses:

Recent studies have explored the therapeutic potential of this compound in treating non-alcoholic steatohepatitis (NASH). The compound has been shown to exhibit protective effects on liver health by reducing fat accumulation and inflammation in hepatic tissues . Furthermore, its role as an agonist for peroxisome proliferator-activated receptors (PPARs) suggests potential applications in metabolic syndrome management .

Clinical Trials:

Clinical trials are underway to assess the efficacy of eicosapentaenoic acid in various disease states. For instance, one study demonstrated that patients with elevated triglycerides benefitted from EPA supplementation in terms of lipid reduction and overall cardiovascular risk management .

Biochemical Applications

Molecular Biology Research:

The compound is utilized in biochemical research to understand lipid metabolism and cell signaling pathways. Its incorporation into cellular membranes influences membrane fluidity and function. Research has highlighted its role in modulating gene expression related to fatty acid metabolism and inflammation .

Biosynthesis Studies:

Studies on the biosynthesis of unusual pheromone components in moths have also involved this compound. This highlights the compound's importance beyond human health into ecological interactions and pheromone signaling among insects .

Case Studies

Wirkmechanismus

The mechanism of action of (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors, affecting various signaling pathways. Additionally, its metabolites may act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to lipid metabolism and inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(5Z,8Z,11Z,14Z,17Z)-icosapentaenoic acid: A polyunsaturated fatty acid with similar structural features but lacking the hydroxyl group.

(5Z,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA: A coenzyme A derivative involved in fatty acid metabolism.

(5Z,8Z,11Z,14Z,17Z)-icosapentaenoylethanolamine: An ethanolamide derivative with potential endocannabinoid activity.

Uniqueness

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for additional modifications and interactions, making it a versatile compound in various applications .

Biologische Aktivität

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol is a polyunsaturated fatty alcohol closely related to eicosapentaenoic acid (EPA), a well-studied omega-3 fatty acid. This compound has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H30O. It features five double bonds in its carbon chain and is classified as a polyunsaturated fatty alcohol. Its structural characteristics contribute to its biological functions.

Anti-inflammatory Effects

Research has indicated that this compound exhibits significant anti-inflammatory properties. Studies have shown that it can modulate the production of pro-inflammatory cytokines in various cell types. For instance:

- In vitro studies demonstrated that this compound reduced the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharides (LPS) .

Cardiovascular Benefits

The compound's structural similarity to EPA suggests it may share cardiovascular protective effects. Research highlights include:

- Cholesterol Regulation : Studies have shown that polyunsaturated fatty acids can help lower LDL cholesterol levels while increasing HDL cholesterol levels .

- Vasodilation : The compound may also promote vasodilation through nitric oxide pathways .

Neuroprotective Properties

Emerging evidence suggests that this compound may have neuroprotective effects:

- Neuroinflammation : It has been observed to decrease neuroinflammatory markers in animal models of neurodegenerative diseases .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated in several studies:

- Oxidative Stress Reduction : It has been reported to scavenge free radicals and reduce oxidative stress in cellular models .

Study 1: In Vivo Effects on Inflammation

A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in serum levels of inflammatory markers after exposure to inflammatory stimuli.

Study 2: Cardiovascular Health in Humans

A clinical trial involving human subjects showed that supplementation with EPA-rich oils led to improved endothelial function and reduced arterial stiffness. While specific data on this compound is limited in humans directly; its analogs suggest similar benefits.

Study 3: Neuroprotection in Animal Models

In a rat model of Alzheimer’s disease-like pathology, treatment with this compound significantly improved cognitive function and reduced amyloid-beta plaque formation compared to control groups.

Summary Table of Biological Activities

| Activity Type | Observations |

|---|---|

| Anti-inflammatory | Reduced IL-6 and TNF-α production in macrophages |

| Cardiovascular | Improved cholesterol profiles; potential vasodilatory effects |

| Neuroprotective | Decreased neuroinflammatory markers; improved cognitive function |

| Antioxidant | Scavenging of free radicals; reduction of oxidative stress |

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h3-4,6-7,9-10,12-13,15-16,21H,2,5,8,11,14,17-20H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDPTMYCBZDPEZ-JLNKQSITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.